ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate typically involves multi-step organic reactionsReaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Biological Research: The compound’s ability to interact with specific molecular targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active residues of proteins involved in these pathways. This inhibition can lead to reduced inflammation and neuroprotection .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with benzothieno and thiazolo rings. Examples include:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their specific ring structures and functional groups.
Indole Derivatives: These compounds are known for their biological activity and are used in various medicinal applications.
Imidazole Containing Compounds: These compounds have shown potential in antimicrobial and therapeutic applications.
Ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate stands out due to its unique combination of rings and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl 5-methyl-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-triene-13-carboxylate |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-21-15(20)11-7-18-14(19)12-9-5-4-8(2)6-10(9)22-13(12)17-16(18)23-11/h8,11H,3-7H2,1-2H3 |
InChI Key |
RCVMCTDIKRMJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN2C(=O)C3=C(N=C2S1)SC4=C3CCC(C4)C |
Origin of Product |
United States |
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